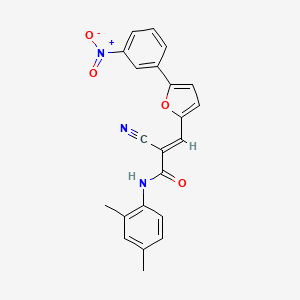
(E)-2-cyano-N-(2,4-dimethylphenyl)-3-(5-(3-nitrophenyl)furan-2-yl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-2-cyano-N-(2,4-dimethylphenyl)-3-(5-(3-nitrophenyl)furan-2-yl)acrylamide is a chemical compound that has been extensively studied for its potential use in scientific research. It is a member of the acrylamide family of compounds, which are widely used in various fields such as chemistry, biology, and medicine.
Aplicaciones Científicas De Investigación
Enantioselective Reduction
One application involves the enantioselective reduction of E-2-cyano-3(furan-2-yl) acrylamide to (R)-2-cyano-3-(furan-2-yl)propanamide using filamentous marine and terrestrial-derived fungi. This process, conducted under microwave radiation, showcases an environmentally friendly approach to synthesizing compounds with a CN-bearing stereogenic center. The absolute configuration of the biotransformation products was determined through electronic circular dichroism (ECD) spectra calculations (Jimenez et al., 2019).
Corrosion Inhibition
Another study explored the use of synthetic acrylamide derivatives as corrosion inhibitors for copper in nitric acid solutions. The effectiveness of these compounds in reducing corrosion was demonstrated through various chemical and electrochemical methods, highlighting the potential of acrylamide derivatives in material science and engineering applications (Abu-Rayyan et al., 2022).
Organic Sensitizers for Solar Cells
Acrylamide derivatives have also been investigated as organic sensitizers in solar cell applications. Novel organic sensitizers incorporating donor, electron-conducting, and anchoring groups were synthesized, demonstrating high incident photon to current conversion efficiency when anchored onto TiO2 film. This research contributes to the development of more efficient solar energy conversion technologies (Kim et al., 2006).
Antitumor Activities
Furthermore, acrylonitriles substituted with various heterocycles and rings have been tested for their in vitro cytotoxic potency against human cancer cell lines. The structure-activity relationships (SAR) derived from these studies provide insights into designing more effective anticancer agents (Sa̧czewski et al., 2004).
Helicase Inhibition
A novel chemical compound has been identified to suppress the enzymatic activities of SARS coronavirus helicase, demonstrating potential applications in the development of antiviral therapies. The compound inhibited ATP hydrolysis and DNA unwinding activities of the helicase, indicating its potential utility in SARS coronavirus treatment research (Lee et al., 2017).
Propiedades
IUPAC Name |
(E)-2-cyano-N-(2,4-dimethylphenyl)-3-[5-(3-nitrophenyl)furan-2-yl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3O4/c1-14-6-8-20(15(2)10-14)24-22(26)17(13-23)12-19-7-9-21(29-19)16-4-3-5-18(11-16)25(27)28/h3-12H,1-2H3,(H,24,26)/b17-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXYSDOQNUIDUEV-SFQUDFHCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C(=CC2=CC=C(O2)C3=CC(=CC=C3)[N+](=O)[O-])C#N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)NC(=O)/C(=C/C2=CC=C(O2)C3=CC(=CC=C3)[N+](=O)[O-])/C#N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


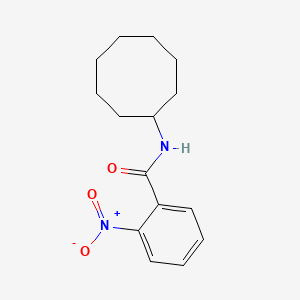

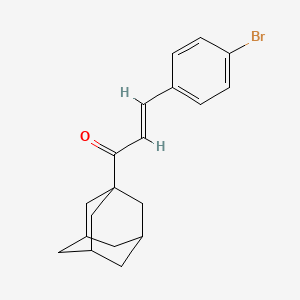
![N-[(3S)-1-(Benzenesulfonyl)pyrrolidin-3-yl]but-2-ynamide](/img/structure/B2964659.png)
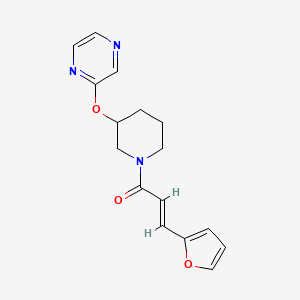
![N-(2,5-difluorophenyl)-2-{[3-(4-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2964665.png)
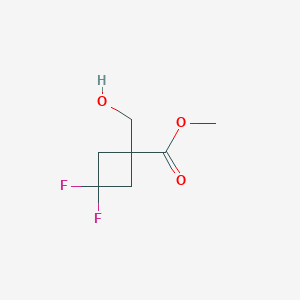
![Ethyl 5-benzamido-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2964668.png)
![Ethyl 2-[2-(2,4-dichloroanilino)-1,3-thiazol-4-yl]acetate](/img/structure/B2964670.png)
![9-(4-ethoxyphenyl)-3-(2-methoxyethyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2964671.png)


